Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-YL)butanoate
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Overview
Description
Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
The synthesis of Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Scientific Research Applications
Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways involving dioxolane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate can be compared with other dioxolane derivatives such as:
(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate: Similar in structure but with a methacrylate group instead of a butanoate group.
2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester: Another dioxolane derivative with a propenoic acid group. The uniqueness of this compound lies in its long tetradecyl chain, which imparts distinct physical and chemical properties.
Properties
CAS No. |
114119-59-4 |
---|---|
Molecular Formula |
C22H40O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate |
InChI |
InChI=1S/C22H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(27-22(24)26-19)17-15-18-21(23)25-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
BBJULRYGINOEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(OC(=O)O1)CCCC(=O)OC |
Origin of Product |
United States |
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